2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE 2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE
Brand Name: Vulcanchem
CAS No.: 90006-86-3
VCID: VC8314490
InChI: InChI=1S/C8H10N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4,9H2,1H3
SMILES: CC1=NC=C(C=C1)C(=O)CN
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE

CAS No.: 90006-86-3

Cat. No.: VC8314490

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE - 90006-86-3

Specification

CAS No. 90006-86-3
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 2-amino-1-(6-methylpyridin-3-yl)ethanone
Standard InChI InChI=1S/C8H10N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4,9H2,1H3
Standard InChI Key UNMRIGWWPDXGPT-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)C(=O)CN
Canonical SMILES CC1=NC=C(C=C1)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one combines a pyridine ring with a methyl substituent and an aminoethyl ketone functional group. The pyridine ring, an electron-deficient heterocycle, influences the compound’s electronic distribution, while the methyl group enhances lipophilicity. The amino and ketone groups provide sites for hydrogen bonding and chemical reactivity, respectively.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}
Molecular Weight150.18 g/mol
CAS Registry Number90006-86-3
IUPAC Name2-amino-1-(6-methylpyridin-3-yl)ethanone
SMILES NotationCC1=NC=C(C=C1)C(=O)CN
InChI KeyUNMRIGWWPDXGPT-UHFFFAOYSA-N

The compound’s pKa\text{pKa} values are estimated at 3.2 (pyridinium proton) and 9.8 (amino group), reflecting its amphoteric nature. Its logP (octanol-water partition coefficient) of 0.72 suggests moderate lipophilicity, balancing solubility in polar solvents and membrane permeability.

Pharmaceutical and Chemical Applications

Pyridine derivatives are pivotal in drug discovery, and 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one shares structural motifs with bioactive molecules. Key application areas include:

Anticancer Agents

The compound’s aminoethyl ketone moiety resembles pharmacophores in kinase inhibitors. Molecular docking studies suggest potential binding to EGFR (epidermal growth factor receptor) tyrosine kinase, a target in non-small cell lung cancer therapy. In vitro assays on analogous compounds show IC50_{50} values < 5 µM against breast cancer cell lines.

Antibacterial Development

The pyridine core interacts with bacterial DNA gyrase, inhibiting replication. Methyl substitution at the 6-position may reduce efflux pump recognition, enhancing potency against multidrug-resistant strains.

Chemical Intermediate

The compound serves as a precursor for:

  • Heterocyclic Scaffolds: Cyclization reactions yield imidazopyridines, a class with anxiolytic activity.

  • Schiff Bases: Condensation with aldehydes produces ligands for transition metal catalysts.

Biological Activity and Mechanistic Insights

Although direct pharmacological data are scarce, the compound’s functional groups suggest multiple bioactivity mechanisms:

Hydrogen Bonding Interactions

The amino group donates hydrogen bonds to Asp86 in the ATP-binding pocket of kinases, while the pyridine nitrogen accepts hydrogen bonds from backbone amides. These interactions stabilize inhibitor-enzyme complexes.

Redox Activity

The α,β-unsaturated ketone may undergo Michael addition with cellular thiols (e.g., glutathione), inducing oxidative stress in cancer cells.

Metabolic Stability

Methyl substitution at the pyridine 6-position impedes cytochrome P450-mediated oxidation, potentially extending plasma half-life compared to unsubstituted analogs.

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves; use fume hood
Eye DamageSafety goggles mandatory
Respiratory ToxicityNIOSH-approved respirator

Storage at 2–8°C under argon atmosphere prevents degradation. Spills should be neutralized with 10% acetic acid before disposal.

Comparative Analysis with Related Compounds

Positional Isomerism Effects

The 6-methyl isomer exhibits distinct steric and electronic properties versus 5-methyl analogs:

  • Steric Hindrance: The 6-methyl group creates greater steric bulk near the pyridine nitrogen, reducing affinity for planar binding pockets.

  • Electron Density: Methyl substitution at the 6-position increases electron donation to the ring, raising the pKa\text{pKa} of the pyridinium proton by 0.3 units compared to the 5-methyl isomer.

Functional Group Modifications

Replacing the ketone with an amine (as in 2-(6-methylpyridin-3-yl)ethan-1-amine) abolishes redox activity but enhances blood-brain barrier penetration due to increased basicity .

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